4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 8-position and a methyl group at the 4-position The thiomorpholine moiety is attached to the 2-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.
Attachment of the Thiomorpholine Moiety: The thiomorpholine ring can be introduced via nucleophilic substitution reactions. This involves reacting the quinoline derivative with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), thiomorpholine
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydrogenated quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The thiomorpholine moiety can form coordination complexes with metal ions, enhancing the compound’s biological activity. The methoxy and methyl groups contribute to the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the methoxy and thiomorpholine groups, resulting in different chemical and biological properties.
8-Methoxyquinoline: Lacks the methyl and thiomorpholine groups, affecting its reactivity and applications.
Thiomorpholine: Lacks the quinoline core, limiting its use in medicinal chemistry.
Uniqueness
4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine is unique due to the combination of its quinoline core with methoxy, methyl, and thiomorpholine substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-10-14(17-6-8-19-9-7-17)16-15-12(11)4-3-5-13(15)18-2/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSDHISMCBMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.